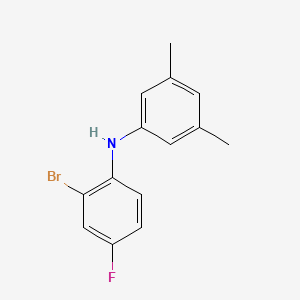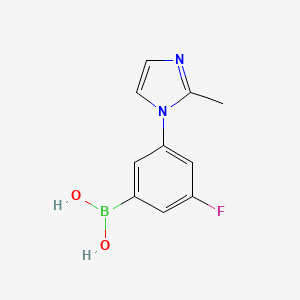
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The boronic acid group can be introduced via a palladium-catalyzed borylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the trifluoromethyl group can enhance the metabolic stability and bioavailability of drugs .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can interact with metal ions and other functional groups, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the methyl group on the imidazole ring.
(4-(2-Methyl-1H-imidazol-1-yl)-3-(methyl)phenyl)boronic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the trifluoromethyl group and the imidazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the imidazole ring provides a versatile scaffold for interactions with biological targets .
Properties
Molecular Formula |
C11H10BF3N2O2 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
[4-(2-methylimidazol-1-yl)-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H10BF3N2O2/c1-7-16-4-5-17(7)10-3-2-8(12(18)19)6-9(10)11(13,14)15/h2-6,18-19H,1H3 |
InChI Key |
GCQRBNUGVRFDKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2C=CN=C2C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


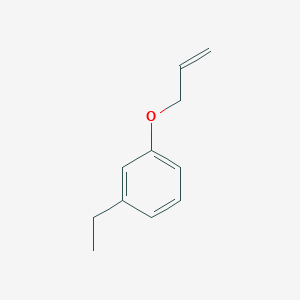
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
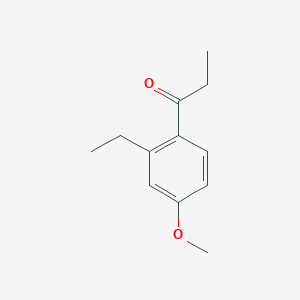
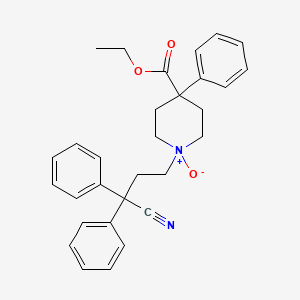
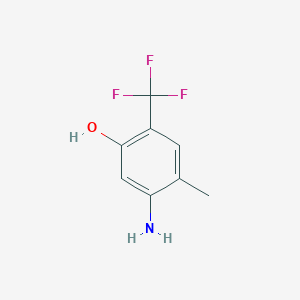

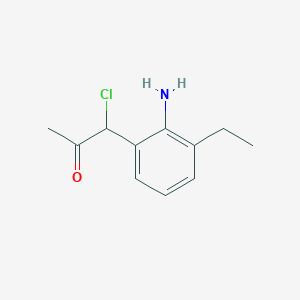
![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)
![6-[2-[(9-acetyloxy-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14076470.png)

